molecular formula C15H29NO4 B2735848 Boc-L-Me2Anon-OH CAS No. 2389078-56-0

Boc-L-Me2Anon-OH

Cat. No.: B2735848
CAS No.: 2389078-56-0
M. Wt: 287.4
InChI Key: POVHUMRPPGBGQH-LBPRGKRZSA-N
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Description

Boc-L-Me2Anon-OH, also known as tert-butyloxycarbonyl-methionine-anon(2)-hydroxide, is a compound used in organic synthesis. It is primarily utilized as a protecting group for amines, which helps in preventing unwanted reactions during multi-step synthesis processes. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-L-Me2Anon-OH involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN). The reaction conditions typically involve stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Me2Anon-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include deprotected amines, sulfoxides, and sulfones. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Boc-L-Me2Anon-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-L-Me2Anon-OH involves the protection of the amine group through the formation of a carbamate. The Boc group is introduced by nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a carbonate ion. Deprotection occurs under acidic conditions, where protonation of the carbamate leads to the formation of a tert-butyl carbocation and subsequent decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Me2Anon-OH is unique due to its acid-labile nature, making it suitable for use in synthesis processes where mild acidic conditions are required for deprotection. This property distinguishes it from other protecting groups like Cbz and Fmoc, which require different deprotection conditions .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHUMRPPGBGQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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